Cas no 6802-75-1 (Diethyl isopropylidenemalonate)

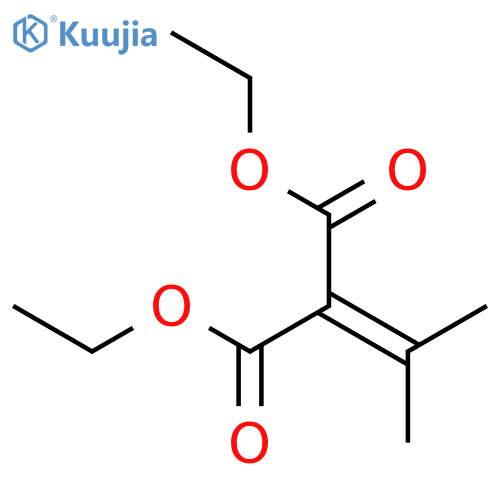

6802-75-1 structure

商品名:Diethyl isopropylidenemalonate

Diethyl isopropylidenemalonate 化学的及び物理的性質

名前と識別子

-

- Diethyl 2-(propan-2-ylidene)malonate

- Isopropylidenemalonic acid diethyl ester

- Diethyl isopropylidenemalonate

- Diethyl 2-(1-methylethylidene)malonate

- diethyl 2-propan-2-ylidenepropanedioate

- Diethyl 2-isopropylidenepropandioate

- DIETHYLISOPROPYLIDENEMALONATE

- Malonic acid, isopropylidene-, diethyl ester

- Propanedioic acid, (1-methylethylidene)-, diethyl ester

- WEISAZNMMVPNTH-UHFFFAOYSA-N

- Diethyl isopropylidenemalonate, 97%

- 2-isopropylidene-malonic acid diethyl ester

- 1,3-diethyl 2-(propan-2-ylidene)propanedioate

- NSC 127864

- NSC-408244

- isopropylidenemalonic acid diethylester

- diethyl propan-2-ylidenemalonate

- AC2237

- Diethyl 2-(1-methylethylidene)malonate #

- SCHEMBL226561

- InChI=1/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h5-6H2,1-4H3

- FT-0624791

- WEISAZNMMVPNTH-UHFFFAOYSA-

- AI3-04936

- CS-0128347

- EINECS 229-876-4

- DTXSID10218210

- D3942

- AS-14713

- W-104693

- Diethyl (1-methylethylidene)malonate

- NSC127864

- NS00036353

- diethyl 2-isopropylidenemalonate

- 6802-75-1

- Diethyl propan-2-ylidenepropanedioate

- MFCD00009147

- NSC-127864

- NSC408244

- A835981

- 2-(2-ethyl-1-methyl-butylidene)propanedioate;Diethyl Isopropylidenemalonate

- SY006232

- NSC 408244

- 1-(4-Chlorophenyl)-2-methyl-2-propanamine hydrochloride

- AKOS005203445

-

- MDL: MFCD00009147

- インチ: 1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h5-6H2,1-4H3

- InChIKey: WEISAZNMMVPNTH-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(/C(/C(=O)OC([H])([H])C([H])([H])[H])=C(/C([H])([H])[H])\C([H])([H])[H])=O

- BRN: 1776122

計算された属性

- せいみつぶんしりょう: 200.10500

- どういたいしつりょう: 200.105

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 52.6

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色または淡黄色の液体

- 密度みつど: 1.021 g/mL at 25 °C(lit.)

- ふってん: 175-178 °C/120 mmHg(lit.)

- フラッシュポイント: 華氏温度:176°f< br / >摂氏度:80°C< br / >

- 屈折率: n20/D 1.451(lit.)

- PSA: 52.60000

- LogP: 1.44900

- 最大波長(λmax): 214(EtOH)(lit.)

Diethyl isopropylidenemalonate セキュリティ情報

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H227

- 警告文: P210-P280-P370+P378-P403+P235-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S23-S24/25

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S23;S24/25

Diethyl isopropylidenemalonate 税関データ

- 税関コード:2917190090

- 税関データ:

中国税関コード:

2917190090概要:

2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

要約:

2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%

Diethyl isopropylidenemalonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198987-25g |

Diethyl isopropylidenemalonate |

6802-75-1 | 97% | 25g |

¥238.00 | 2024-05-04 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006232-25g |

Diethyl Isopropylidenemalonate |

6802-75-1 | ≥97% | 25g |

¥195.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D618710-500g |

Diethyl isopropylidenemalonate |

6802-75-1 | 97% | 500g |

$1100 | 2024-06-05 | |

| eNovation Chemicals LLC | D618710-1kg |

Diethyl isopropylidenemalonate |

6802-75-1 | 97% | 1kg |

$1500 | 2024-06-05 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11195-5g |

Diethyl isopropylidenemalonate, 97% |

6802-75-1 | 97% | 5g |

¥567.00 | 2022-10-18 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3942-25G |

Diethyl Isopropylidenemalonate |

6802-75-1 | >98.0%(GC) | 25g |

¥715.00 | 2024-04-15 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006232-1g |

Diethyl Isopropylidenemalonate |

6802-75-1 | ≥97% | 1g |

¥30.0 | 2022-06-13 | |

| Apollo Scientific | OR30382-100g |

Diethyl 2-(1-methylethylidene)malonate |

6802-75-1 | 95 | 100g |

£155.00 | 2024-05-23 | |

| TRC | D444368-5g |

Diethyl Isopropylidenemalonate |

6802-75-1 | 5g |

$ 65.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D388021-25g |

Diethyl isopropylidenemalonate |

6802-75-1 | 97% | 25g |

$260 | 2024-05-24 |

Diethyl isopropylidenemalonate 関連文献

-

Paola Bonaccorsi,Chiara Maria Antonietta Gangemi,Valentina Greco,Giuseppe Gattuso,Anna Barattucci Org. Biomol. Chem. 2022 20 7448

-

2. Identification of 2,2,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene in petroleumPeter G. Forster,Robert Alexander,Robert I. Kagi J. Chem. Soc. Chem. Commun. 1989 274

-

Da-Kang Zhang,Wen-Bin Ma,Shuo-Yuan Wei,De-Yun Chen,Xiao Hu,Jun Xuan,Fei Li Org. Chem. Front. 2023 10 1626

-

4. The synthesis and Diels–Alder reactions of (E?)- and (Z?)-1-methoxy-3-(phenylsulfinyl)buta-1,3-dienesHarry Adams,James C. Anderson,Richard Bell,D. Neville Jones,Michael R. Peel,Nicholas C. O. Tomkinson J. Chem. Soc. Perkin Trans. 1 1998 3967

-

5. Studies in terpenoids. Part XXIII. An approach to the 1-aryl-1,2,2-trimethylcyclopentane skeleton by intramolecular ketocarbene insertion. Synthesis of β-cuparenoneRamachandra B. Mane,G. S. Krishna Rao J. Chem. Soc. Perkin Trans. 1 1973 1806

6802-75-1 (Diethyl isopropylidenemalonate) 関連製品

- 5837-78-5(Ethyl tiglate)

- 17041-60-0(Dimethyl ethylidenemalonate)

- 1462-12-0(1,3-diethyl 2-ethylidenepropanedioate)

- 6174-95-4(tetraethyl ethylenetetracarboxylate)

- 22035-53-6(Dimethyl isopropylidenemalonate)

- 61692-83-9(Propyl tiglate)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6802-75-1)Diethyl isopropylidenemalonate

清らかである:99%

はかる:500g

価格 ($):359.0